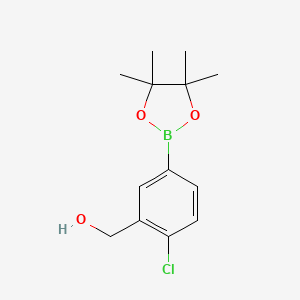

(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

概要

説明

“(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C10H14BClN2O2 . It is a solid at 20 degrees Celsius . This compound is often used in pharmaceutical development and drug discovery research .

Synthesis Analysis

The synthesis of this compound involves a five-step substitution reaction . The structure of the compound was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis

The molecular weight of this compound is 240.49 . The SMILES string of this compound is CC1©OP(Cl)OC1©C . The InChI key of this compound is WGPCXYWWBFBNSS-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . The melting point of this compound ranges from 65.0 to 69.0 degrees Celsius .科学的研究の応用

Organic Synthesis

This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a boronic ester, which is a key reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized to synthesize various bioactive molecules. Its role in forming carbon-carbon bonds allows for the creation of complex drug molecules with high precision. This is crucial for developing new medications with specific therapeutic targets .

Material Science

The compound is also significant in material science for the development of new materials with unique properties. It can be used to create polymers and other materials that have applications in electronics, coatings, and nanotechnology. Its ability to form stable bonds makes it valuable in designing materials with specific characteristics .

Catalysis

In the field of catalysis, (2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is used as a ligand in various catalytic processes. It helps in the formation of catalysts that are used in industrial chemical reactions, improving the efficiency and selectivity of these processes .

Chemical Biology

This compound is employed in chemical biology for the synthesis of probes and other tools used in biological research. These tools help in studying biological processes at the molecular level, providing insights into cellular functions and disease mechanisms .

Environmental Chemistry

In environmental chemistry, the compound is used to develop sensors and other analytical tools for detecting pollutants and other environmental contaminants. Its reactivity and stability make it suitable for creating sensitive and selective detection systems .

Agricultural Chemistry

The compound is also applied in agricultural chemistry for the synthesis of agrochemicals, such as herbicides and pesticides. Its role in forming complex organic molecules allows for the development of effective and environmentally friendly agricultural products .

Polymer Chemistry

In polymer chemistry, (2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is used to create polymers with specific properties. These polymers have applications in various industries, including packaging, textiles, and biomedical devices .

Sigma-Aldrich ChemicalBook Springer Sigma-Aldrich Sigma-Aldrich ChemicalBook Springer Sigma-Aldrich

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

将来の方向性

作用機序

Target of Action

Similar compounds like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound could potentially target these types of molecules.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through a process known as phosphitylation . This process involves the formation of phosphite esters, which can be useful glycosyl donors and ligands .

Biochemical Pathways

Given its potential role in phosphitylation, it could be involved in various biochemical processes where phosphite esters and glycosyl donors play a role .

Result of Action

Its potential role in phosphitylation suggests that it could influence the structure and function of target molecules, possibly leading to changes in their biological activity .

特性

IUPAC Name |

[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSMJUJQLCKZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

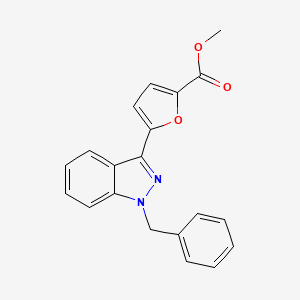

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)